molecular formula C19H22N2O6S B512758 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide CAS No. 432540-71-1

3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide

Cat. No. B512758
CAS RN: 432540-71-1
M. Wt: 406.5g/mol
InChI Key: VJIORYWZQGTYMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides are typically synthesized from the corresponding benzoic acids or benzoyl chlorides . Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring with two methoxy groups attached at the 3 and 5 positions, an amide group, and a morpholine ring attached via a sulfonyl group .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. Standard safety procedures should be followed when handling chemical compounds .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics, pharmacodynamics, and clinical efficacy .

properties

IUPAC Name

3,5-dimethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-11-14(12-17(13-16)26-2)19(22)20-15-3-5-18(6-4-15)28(23,24)21-7-9-27-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIORYWZQGTYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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